1,6-Dimethyl-3-(3-methylphenyl)-5-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine
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Overview
Description
1,6-Dimethyl-3-(3-methylphenyl)-5-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound with a unique structure that includes a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3-(3-methylphenyl)-5-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization with formaldehyde and dimethylamine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-3-(3-methylphenyl)-5-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
1,6-Dimethyl-3-(3-methylphenyl)-5-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1,6-Dimethyl-3-(3-methylphenyl)-5-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1,2,4-triazine: Similar triazine structure but different substituents.
3-Phenyl-1,2,4-triazine: Lacks the methyl groups present in the target compound.
1,6-Dimethyl-3-phenyl-1,2,4-triazine: Similar but without the 3-methylphenyl group.
Uniqueness
1,6-Dimethyl-3-(3-methylphenyl)-5-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
23569-75-7 |
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Molecular Formula |
C18H21N3 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1,6-dimethyl-3-(3-methylphenyl)-5-phenyl-5,6-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C18H21N3/c1-13-8-7-11-16(12-13)18-19-17(14(2)21(3)20-18)15-9-5-4-6-10-15/h4-12,14,17H,1-3H3,(H,19,20) |
InChI Key |
QDVOKUQSZXECBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N=C(NN1C)C2=CC=CC(=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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